![molecular formula C35H62O7 B1249041 4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one CAS No. 152378-19-3](/img/structure/B1249041.png)
4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one
Übersicht
Beschreibung
Parviflorin, also known as 22-epimolvizarin or atemoyacin a, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Parviflorin is considered to be a practically insoluble (in water) and relatively neutral molecule. Parviflorin has been primarily detected in urine. Within the cell, parviflorin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, parviflorin can be found in fruits. This makes parviflorin a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Valorization of Biomass
The compound's relevance in the valorization of biomass, particularly in the conversion of sugars derived from lignocellulosic biomass into valuable chemicals like furans, is noted. Such transformations are crucial for sustainable chemical production, emphasizing the role of green chemistry and solvent selection in enhancing these processes (Esteban, Vorholt, & Leitner, 2020).
Biomass to Furan Derivatives
The potential of the compound in the synthesis of furan derivatives from plant biomass is highlighted. Furan derivatives, including 5-hydroxymethylfurfural (HMF), are pivotal for developing renewable feedstocks for the chemical industry. This transition supports the move from non-renewable hydrocarbon sources to more sustainable alternatives (Chernyshev, Kravchenko, & Ananikov, 2017).
Furan-Based Biocatalysis
The inherent instability of furans like 5-HMF poses challenges for their synthetic modifications. The review discusses biocatalysis as a promising alternative for the valorization of furans, offering a high selectivity and mild reaction conditions that could mitigate the ecological footprint of furan utilization (Domínguez de María & Guajardo, 2017).
Health Implications of Furan Fatty Acids
Furan fatty acids, related to the compound , are examined for their health implications. While they are associated with positive benefits like anti-oxidant and anti-inflammatory activities, the review raises questions about their role in health, especially concerning diabetes and renal health, and suggests that, on balance, they may be beneficial (Xu et al., 2017).
Furan Derivatives in Organic Synthesis
The review emphasizes the role of 5-HMF, a furan derivative related to the compound, in organic synthesis. It underscores 5-HMF's utility as a building block for the preparation of various fine chemicals, showcasing the incorporation of renewable carbon sources into valuable end products (Fan, Verrier, Queneau, & Popowycz, 2019).
Diels-Alder Reactions with Furfural-Based Chemicals
The review focuses on the Diels-Alder reactions of furfural-based chemicals, which are crucial for creating polymers and other materials from renewable resources. It specifically discusses the regio- and diastereoselectivity of these reactions when furfural derivatives interact with alkenes, highlighting the importance of such reactions in green chemistry (Galkin & Ananikov, 2021).
Eigenschaften
CAS-Nummer |
152378-19-3 |
|---|---|
Produktname |
4-[2,11-Dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
Molekularformel |
C35H62O7 |
Molekulargewicht |
594.9 g/mol |
IUPAC-Name |
4-[2,11-dihydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3 |
InChI-Schlüssel |
YVZIPERWMPDEIZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonyme |
parviflorin |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R,7R,9S,10S,13S,14S,16R,19S,27S)-13-ethenyl-19-hydroxy-7-methyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B1248962.png)
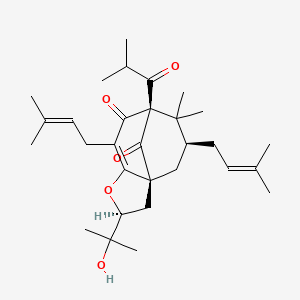


![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)
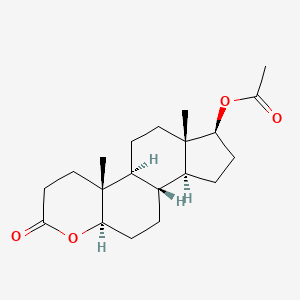
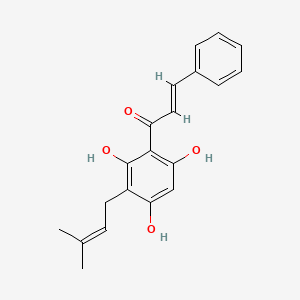
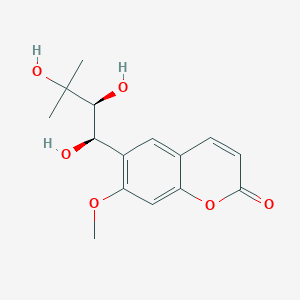

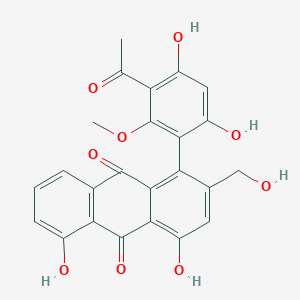
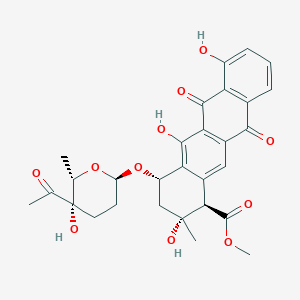

![2-[4-[[5-Acetamido-2-(4-chlorophenyl)phenyl]methoxy]phenyl]-1-cyclohexyl-benzimidazole-5-carboxylic acid](/img/structure/B1248981.png)
![Methyl 8-[2-[3-(hydroxymethyl)-4-oxooxetan-2-yl]ethyl]naphthalene-2-carboxylate](/img/structure/B1248982.png)